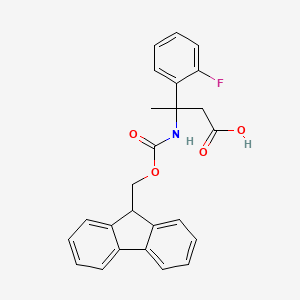

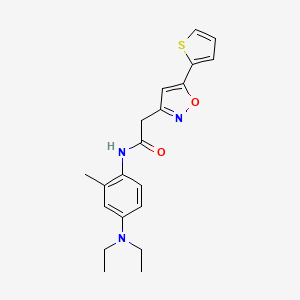

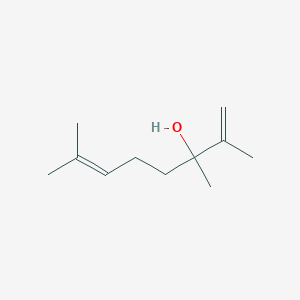

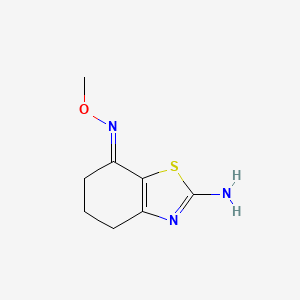

2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide

カタログ番号:

B2993689

CAS番号:

852138-00-2

分子量:

298.43

InChIキー:

KCQVLDRLCKOIPO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthetic route to produce 2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide involves multiple steps. One of the primary approaches is the condensation of ethyl-6-chloro-2-formylcarbazole with 2,3,4,9-tetrahydro-1H-carbazol-6-amine in the presence of a reducing agent, such as sodium borohydride.Molecular Structure Analysis

The compound has a molecular formula of C19H26N2O and a molecular weight of 298.43. The InChI Key is KCQVLDRLCKOIPO-UHFFFAOYSA-N.Chemical Reactions Analysis

The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .科学的研究の応用

Synthesis Techniques

- β-Lithiations of Carboxamides : A method involving the treatment of N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide with butyllithium forms a dianion, which upon treatment with various electrophiles, affords monosubstituted products, demonstrating a technique for β-substitution of carboxamides (Katritzky et al., 1993).

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon undergoing [4+2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines (Zhu et al., 2003).

Chemical Modification and Activity

- Antimitotic Agents : Studies on chiral isomers of certain carbamates revealed the synthesis and biological activities of derivatives, indicating their potential as antimitotic agents (Temple & Rener, 1992).

- Chiral Solvating Agent : N-(n-Butylamide) of (S)-2-(phenylcarbamoyloxy)propionic acid derived from L-ethyl lactate can be used as a chiral solvating agent for the enantiomeric purity determination of derivatized amino acids (Pini et al., 1991).

Molecular Interaction Studies

- Ionic Liquids for Sulfur Removal : The study on the efficacy of ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate, for selective removal of sulfur-containing compounds from fuels at room temperature provides insights into their potential use in refining processes (Zhang & Zhang, 2002).

特性

IUPAC Name |

2-ethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-3-14(4-2)19(22)20-12-13-9-10-18-16(11-13)15-7-5-6-8-17(15)21-18/h9-11,14,21H,3-8,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVLDRLCKOIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

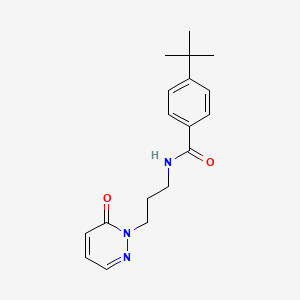

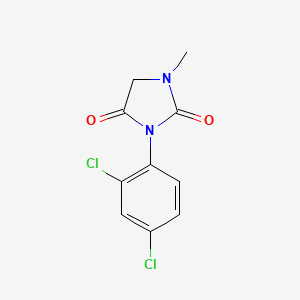

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)ben...

Cat. No.: B2993606

CAS No.: 1105233-65-5

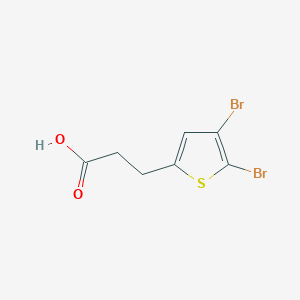

3-(4,5-Dibromothiophen-2-yl)propanoic acid

Cat. No.: B2993609

CAS No.: 1594707-02-4

2,3,7-Trimethyl-octa-1,6-dien-3-ol

Cat. No.: B2993612

CAS No.: 103983-82-0

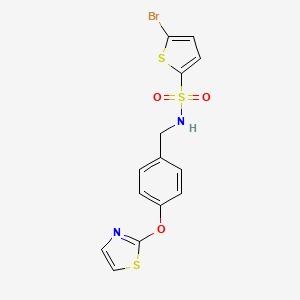

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfon...

Cat. No.: B2993613

CAS No.: 1903436-81-6

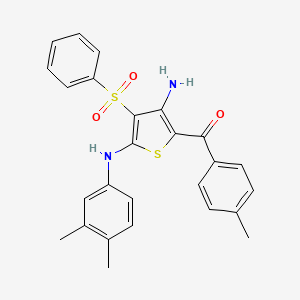

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)